3,6,7,11-tetramethyldodeca-2,6,10-trien-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through various methods. One common synthetic route involves the condensation of isoprene units, followed by a series of reduction and oxidation reactions . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation steps .
Industrial Production Methods
Industrial production of farnesol often involves the extraction from natural sources such as essential oils of plants like citronella and lemongrass . The extraction process includes steam distillation followed by purification steps like fractional distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Farnesol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to form farnesal and farnesoic acid.
Reduction: It can be reduced to form dihydrofarnesol.
Substitution: Farnesol can undergo nucleophilic substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products
Oxidation: Farnesal, farnesoic acid.
Reduction: Dihydrofarnesol.
Substitution: Farnesyl esters and ethers.
Scientific Research Applications
Farnesol has a wide range of scientific research applications:
Mechanism of Action
Farnesol exerts its effects through various molecular targets and pathways:
Signaling Molecule: Farnesol acts as a ligand for certain receptors, modulating signaling pathways involved in cell growth and differentiation.
Enzyme Inhibition: It inhibits enzymes such as farnesyltransferase, which is involved in the post-translational modification of proteins.
Antimicrobial Activity: Farnesol disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Farnesol can be compared with other similar sesquiterpene alcohols:
Geraniol: Similar in structure but lacks the additional isoprene unit present in farnesol.
Nerolidol: Another sesquiterpene alcohol with a different arrangement of double bonds.
Bisabolol: A sesquiterpene alcohol with anti-inflammatory properties, structurally different from farnesol.
Farnesol is unique due to its specific role in biological signaling and its potential therapeutic applications .
Properties
CAS No. |
2229683-14-9 |
---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.4 |
Purity |
95 |
Origin of Product |
United States |
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